molecular formula C19H23NO4S B586502 5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4 CAS No. 1795143-97-3

5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4

Cat. No.: B586502
CAS No.: 1795143-97-3
M. Wt: 365.48
InChI Key: REFPRDWFDSQKAG-UKOWYADISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4 is a synthetic compound that belongs to the thiazolidinedione class This compound is characterized by the presence of a thiazolidinedione ring, which is a five-membered ring containing both sulfur and nitrogen atoms

Preparation Methods

The synthesis of 5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4 typically involves multiple steps. The synthetic route generally starts with the preparation of the key intermediate, 4-(2-Cyclohexylethoxy)-3-methoxybenzaldehyde. This intermediate is then reacted with thiazolidinedione under specific conditions to form the final product. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the reaction .

Chemical Reactions Analysis

5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4 has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4 involves its interaction with specific molecular targets. As a 15-hydroxyprostaglandin dehydrogenase (15-PGDH) inhibitor, the compound inhibits the enzyme’s activity, leading to increased levels of prostaglandins. Prostaglandins play a crucial role in various physiological processes, including inflammation and wound healing. The compound’s effects are mediated through the modulation of these pathways.

Comparison with Similar Compounds

5-[[4-(2-Cyclohexylethoxy)-3-methoxyphenyl]methylene]-2,4-thiazolidinedione-d4 can be compared with other thiazolidinedione analogues, such as:

    Rosiglitazone: Used as an antidiabetic drug, it activates peroxisome proliferator-activated receptor gamma (PPARγ).

    Pioglitazone: Another antidiabetic drug that also targets PPARγ.

    Troglitazone: Previously used for diabetes treatment but withdrawn due to hepatotoxicity.

The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for research applications .

Properties

IUPAC Name

(5E)-5-[[4-(2-cyclohexyl-1,1,2,2-tetradeuterioethoxy)-3-methoxyphenyl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO4S/c1-23-16-11-14(12-17-18(21)20-19(22)25-17)7-8-15(16)24-10-9-13-5-3-2-4-6-13/h7-8,11-13H,2-6,9-10H2,1H3,(H,20,21,22)/b17-12+/i9D2,10D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REFPRDWFDSQKAG-UKOWYADISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=O)S2)OCCC3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1CCCCC1)C([2H])([2H])OC2=C(C=C(C=C2)/C=C/3\C(=O)NC(=O)S3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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